

# comparing the reactivity of azetidine-3-methanol with other cyclic amino alcohols

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## Compound of Interest

**Compound Name:** Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

**Cat. No.:** B1520563

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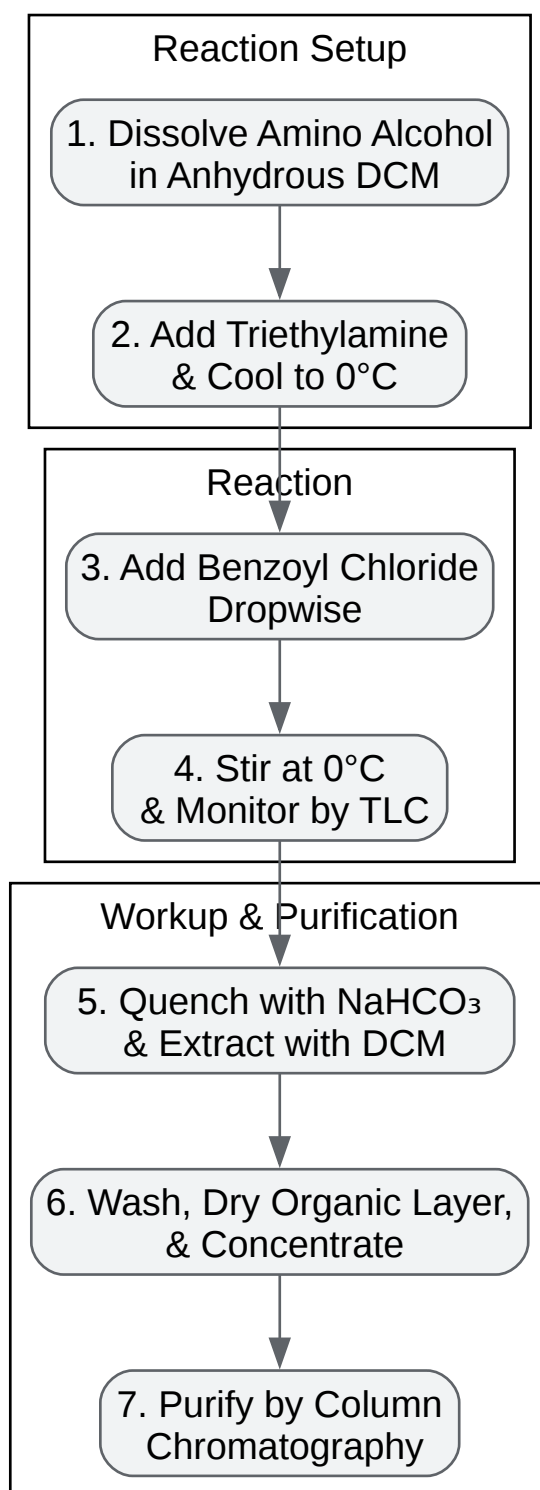
## The Influence of Ring Strain on Structure and Basicity

The reactivity of cyclic amines is fundamentally governed by the geometric constraints of the ring system. Ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), dictates the hybridization of the nitrogen atom's lone pair and its availability for chemical reactions.

- **Aziridine:** The three-membered ring possesses immense ring strain, forcing the C-N-C bond angle to approximately  $60^\circ$ . This constraint increases the s-character of the nitrogen's lone pair orbital, holding the electrons closer to the nucleus and making them less available for protonation. Consequently, aziridine is significantly less basic than other cyclic amines.<sup>[1]</sup>
- **Azetidine:** With a four-membered ring, azetidine experiences considerable ring strain, though less than aziridine.<sup>[2]</sup> This strain still results in a nitrogen lone pair with higher s-character compared to larger rings, leading to reduced basicity.<sup>[3][4]</sup>
- **Pyrrolidine & Piperidine:** The five- and six-membered rings are relatively strain-free. Their C-N-C bond angles are closer to the ideal tetrahedral angle ( $109.5^\circ$ ), allowing the nitrogen's lone pair to reside in an orbital with more p-character. This makes the lone pair more diffuse, sterically accessible, and readily available for donation, resulting in higher basicity compared

to azetidine.[3][4] The general trend for basicity is: Piperidine > Pyrrolidine > Azetidine > Aziridine.

This relationship between ring size, strain, and basicity is a crucial predictor of nucleophilicity and reactivity in N-functionalization reactions.



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